molecular formula C25H26N2O6 B299462 3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

Cat. No. B299462
M. Wt: 450.5 g/mol
InChI Key: NMLFGMHCVJLUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is involved in the regulation of many cellular processes, including inflammation, immunity, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammatory disorders.

Mechanism of Action

3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide inhibits the NF-κB signaling pathway by targeting the IKKβ kinase, which is a critical regulator of NF-κB activation. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the expression of NF-κB target genes.
Biochemical and Physiological Effects:
In addition to its effects on the NF-κB pathway, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of many cellular processes, including cell proliferation and apoptosis. This compound has also been shown to inhibit the activity of the lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of 3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide is its high specificity for IKKβ, which reduces the likelihood of off-target effects. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of IKKβ that can be used in clinical settings. Another area of interest is the identification of new therapeutic applications for this compound, such as in the treatment of viral infections or neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other signaling pathways.

Synthesis Methods

3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide can be synthesized using a multi-step process that involves the coupling of 2-phenoxyethylamine with 3,4,5-trimethoxybenzoic acid, followed by the addition of isobutyl chloroformate to form the carbamate intermediate. This intermediate is then coupled with 2-amino-N-(2-chloroethyl)benzamide to form the final product, this compound.

Scientific Research Applications

3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of tumors, including breast, lung, and pancreatic cancer. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to ameliorate disease symptoms in animal models of rheumatoid arthritis, colitis, and sepsis.

properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(2-phenoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C25H26N2O6/c1-30-21-15-17(16-22(31-2)23(21)32-3)24(28)27-20-12-8-7-11-19(20)25(29)26-13-14-33-18-9-5-4-6-10-18/h4-12,15-16H,13-14H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

NMLFGMHCVJLUNC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.